(+-)-Dibenz(a,j)acridine 5,6-oxide

Catalog No.
S13288521
CAS No.
67976-98-1
M.F
C21H11NO
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+-)-Dibenz(a,j)acridine 5,6-oxide

CAS Number

67976-98-1

Product Name

(+-)-Dibenz(a,j)acridine 5,6-oxide

IUPAC Name

16-oxa-13-azahexacyclo[12.9.0.03,12.04,9.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,15(17),18,20,22-undecaene

Molecular Formula

C21H11NO

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C21H11NO/c1-2-6-13-12(5-1)9-10-18-16(13)11-17-14-7-3-4-8-15(14)20-21(23-20)19(17)22-18/h1-11H

InChI Key

CRZLVWRBQCLVSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C6=C4O6

(±)-Dibenz(a,j)acridine 5,6-oxide is a polycyclic aromatic nitrogen heterocyclic compound characterized by its complex structure and notable biological activity. It is derived from dibenz(a,j)acridine through oxidation at the 5 and 6 positions, resulting in a compound that exhibits significant mutagenic and carcinogenic properties. The molecular formula for (±)-Dibenz(a,j)acridine 5,6-oxide is C₁₈H₁₃N, with a molecular weight of approximately 279.33 g/mol. This compound is recognized for its involvement in various

  • Oxidation: It can be further oxidized to form dihydrodiols and other oxidized derivatives.
  • Reduction: The compound can undergo reduction to revert to dibenz(a,j)acridine or other reduced forms.
  • Substitution: Substitution reactions can occur where functional groups are replaced by other groups.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents. The products formed from these reactions include dihydrodiols, phenols, and various oxidized or reduced derivatives.

The biological activity of (±)-Dibenz(a,j)acridine 5,6-oxide is primarily linked to its mutagenic and carcinogenic properties. Research indicates that it interacts with cellular components such as DNA, potentially leading to mutations and carcinogenesis. The compound is metabolized by liver microsomes to produce reactive intermediates that can bind to DNA, causing structural disruptions . Additionally, studies have demonstrated that this compound induces oxidative stress and inflammation, affecting multiple biochemical pathways within cells.

The synthesis of (±)-Dibenz(a,j)acridine 5,6-oxide typically involves the oxidation of dibenz(a,j)acridine. One common laboratory method employs liver microsomal preparations from rats pretreated with 3-methylcholanthrene, which facilitates the production of various metabolites including the oxide itself. Other synthetic routes may involve standard organic synthesis techniques under controlled conditions to ensure the desired product formation .

(±)-Dibenz(a,j)acridine 5,6-oxide has several applications across different fields:

  • Chemistry: It serves as a model compound for studying oxidation and reduction mechanisms in polycyclic aromatic hydrocarbons.
  • Biology: The compound is utilized in research focusing on metabolic pathways and biological effects of azaaromatic hydrocarbons.
  • Medicine: Investigations into its carcinogenic properties contribute to understanding health impacts associated with similar compounds.
  • Industry: It is employed in developing new materials and processes involving polycyclic aromatic hydrocarbons .

Studies on (±)-Dibenz(a,j)acridine 5,6-oxide reveal that it interacts significantly with biological macromolecules. Its metabolites have been shown to induce mutagenicity in both bacterial and mammalian cells. The most mutagenic forms identified are the 'bay-region' diol epoxides of this compound, which do not require metabolic activation for their activity . This highlights the importance of understanding its interactions within biological systems for assessing potential health risks.

(±)-Dibenz(a,j)acridine 5,6-oxide shares similarities with several other polycyclic aromatic hydrocarbons. Key compounds for comparison include:

Compound NameStructure TypeBiological Activity
Dibenz(a,j)acridineParent compoundCarcinogenic
Benzo(a)pyrenePolycyclic aromatic hydrocarbonWell-known carcinogen
7-Methylbenz(a)acridineRelated polycyclic compoundSimilar metabolic transformations

The uniqueness of (±)-Dibenz(a,j)acridine 5,6-oxide lies in its specific oxidation pattern and the distinct metabolic pathways it undergoes compared to these similar compounds. This results in unique metabolites that exhibit specific biological effects not observed in other related compounds .

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

293.084063974 g/mol

Monoisotopic Mass

293.084063974 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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